molecular formula C20H22N2O4 B2472529 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-41-8

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2472529
CAS No.: 921542-41-8
M. Wt: 354.406
InChI Key: APWINJUGCULYFO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. The compound features a molecular architecture combining a 3,4-dimethoxyphenylacetamide group with a 1-ethyl-5-aminoindolin-2-one moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in neurology and has been identified in molecules targeting a range of central nervous system (CNS) conditions . The indolin-2-one (oxindole) core is a privileged scaffold in drug discovery, frequently associated with biologically active compounds and is found in molecules investigated for various therapeutic areas . Researchers may explore this chimera as a novel chemical entity for probing neurodegenerative pathways. Its structural features make it a candidate for in vitro screening against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase (BACE-1), given the established involvement of similar molecules in related research . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-16-7-6-15(11-14(16)12-20(22)24)21-19(23)10-13-5-8-17(25-2)18(9-13)26-3/h5-9,11H,4,10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWINJUGCULYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indolinone core: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.

    Attachment of the acetamide group: This step often involves the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the acetamide linkage.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Features and Pharmacological Relevance

The following table highlights key structural differences and biological implications:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound 2-Oxoindolin 1-Ethyl, 5-(3,4-dimethoxyphenyl)acetamide Potential P2X7 antagonism (neuropathic pain)
A-740003 (P2X7 antagonist) Acetamide Quinolinylamino, cyanoimino, dimethylpropyl Neuropathic pain reduction (rat model)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 2-Oxoindolin-3-ylidene Fluoroisoxazol, methylisoxazol Unknown activity; fluorination may alter solubility
2-(2-((4-Chloro-2-methylphenyl)imino)-4-oxo-1,3-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide Thiazolidinone Chloro, methylphenyl Thiazolidinone core may enhance metabolic stability
N-Benzyl-2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide Thiazolidinone Benzyl, dimethylphenyl Increased lipophilicity (benzyl group)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol Dichlorophenyl Structural analog to benzylpenicillin lateral chain

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with chloro substituents in and , which are electron-withdrawing. This difference may alter receptor binding kinetics and selectivity .
  • Heterocyclic Cores: The 2-oxoindolin scaffold (target compound) vs. thiazolidinone () or thiazol () impacts ring strain, hydrogen bonding, and metabolic pathways. Thiazolidinones often exhibit improved stability but reduced solubility compared to oxoindolins .
  • Substituent Effects : The ethyl group on the target compound’s indolin ring may reduce CYP450-mediated oxidation compared to methyl or benzyl groups in analogs .

Research Findings and Implications

  • However, A-740003’s quinolinylamino group confers higher selectivity .
  • Solubility and Bioavailability : Fluorinated isoxazole derivatives () may exhibit better aqueous solubility than the target compound due to polar substituents, albeit with reduced membrane permeability .
  • Crystal Packing : highlights that dichlorophenyl-thiazol acetamides form hydrogen-bonded dimers, which could influence crystallinity and formulation stability. The target compound’s dimethoxy groups may reduce such interactions .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide , identified by CAS number 921542-41-8 , is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of 354.4 g/mol . The structure features an indolinone core linked to a 3,4-dimethoxyphenyl group, which is believed to contribute to its diverse biological activities.

PropertyValue
CAS Number921542-41-8
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound has an IC50 value of approximately 5.95 μM against A549 (lung cancer) cells and 5.32 μM against MCF-7 (breast cancer) cells, indicating potent inhibitory activity.

Mechanism of Action:
The compound induces apoptosis in cancer cells through the mitochondrial pathway. It has been shown to upregulate pro-apoptotic proteins such as Bax and cleaved-caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic markers suggests that the compound may effectively trigger cell death in cancerous cells through caspase-dependent pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies indicate that it possesses activity against a range of bacterial strains, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been explored. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Lung Cancer Study :
    • In a controlled study involving A549 cells, treatment with the compound resulted in a significant reduction in colony formation and increased apoptosis rates compared to untreated controls.
    • The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.
  • Breast Cancer Evaluation :
    • MCF-7 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability.
    • Western blot analysis confirmed alterations in apoptosis-related protein expression consistent with induced cell death.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide?

The synthesis typically involves coupling precursors such as 3,4-dimethoxyphenylacetic acid derivatives with substituted indolinone moieties. Key steps include amide bond formation under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium). Reaction conditions (e.g., solvent, temperature) are optimized to prevent side reactions, and intermediates are purified via column chromatography. Final characterization employs NMR and MS to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Thin Layer Chromatography (TLC) monitors reaction progress. High-Performance Liquid Chromatography (HPLC) or recrystallization (e.g., using ethanol or ethyl acetate) ensures purity ≥95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing impurities?

Systematic optimization includes:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during coupling steps.
  • Catalyst selection : Bases like triethylamine or K₂CO₃ enhance nucleophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Gradient elution in column chromatography or recrystallization from mixed solvents (e.g., ethanol/water) isolates high-purity product .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. To resolve this:

  • Standardize assays : Use identical protocols (e.g., IC₅₀ determination via fluorometric assays) across studies.
  • Validate selectivity : Perform counter-screens against unrelated enzymes to rule off-target effects.
  • Dose-response profiling : Test multiple concentrations to distinguish between specific inhibition and nonspecific cytotoxicity .

Q. What strategies are effective in scaling up synthesis without compromising purity?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

  • Batch-wise synthesis : Divide reactions into smaller batches to maintain temperature control.
  • Continuous flow chemistry : Enhances reproducibility for steps requiring precise timing.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Key Methodological Recommendations

  • For structural elucidation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography if single crystals are obtainable .
  • For biological studies : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to validate mechanisms .
  • For reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in detail to enable replication .

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